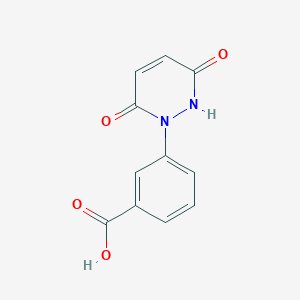![molecular formula C9H20ClNO B2849034 (2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride CAS No. 909547-91-7](/img/structure/B2849034.png)
(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxy methyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butyl ester. The resulting intermediate is then treated with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is purified through crystallization or distillation to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, while reduction produces amine derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, allowing selective reactions at other sites on the molecule. The pyrrolidine ring can interact with enzymes or receptors, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
(S)-Pyrrolidine-2-carboxylic acid: A precursor in the synthesis of (2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride.
tert-Butyl chloroformate: Used in the synthesis of tert-butyl esters.
N-tert-Butoxycarbonylamino pyridine: Another compound with a tert-butoxy group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.
Propiedades
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2,3)11-7-8-5-4-6-10-8;/h8,10H,4-7H2,1-3H3;1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZOGCBGYVDNTR-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H]1CCCN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde](/img/structure/B2848952.png)
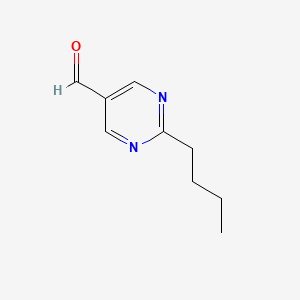
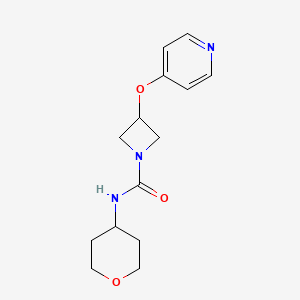
![N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2848955.png)
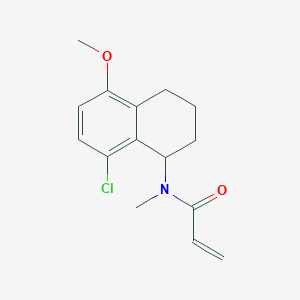
![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2848959.png)
![N-[4-(pyrrolidine-1-sulfonyl)phenyl]prop-2-enamide](/img/structure/B2848961.png)
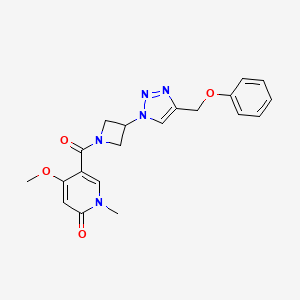
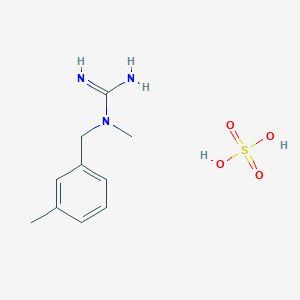
![3-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2848968.png)
![3-[(4-chlorophenyl)methyl]-7-hydroxy-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-[(2-methoxyphenyl)methyl]-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2848971.png)
![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2848972.png)
